2-benzyl-2H-tetrazole-5-carboxylic acid

Thermal Stability Decarboxylation Process Chemistry

2-Benzyl-2H-tetrazole-5-carboxylic acid (CAS 55408-13-4) is a regiospecifically defined, 2,5-disubstituted tetrazole that serves as a superior non-classical carboxylic acid bioisostere. Unlike unstable 1,5-disubstituted regioisomers prone to decarboxylation, the 2,5-substitution pattern confers enhanced thermal stability and metabolic resistance—critical for sartan synthesis. The crystalline solid (mp 127-135°C, ≥98% purity) features a free carboxylic acid handle for facile amide coupling, enabling introduction of metabolically stable tetrazole moieties. Ideal for fragment-based drug discovery and peptide mimetics.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Cat. No. B8745626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-2H-tetrazole-5-carboxylic acid
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O
InChIInChI=1S/C9H8N4O2/c14-9(15)8-10-12-13(11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
InChIKeySULGXWMEEJVIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2H-tetrazole-5-carboxylic Acid – A Regiospecific Scaffold for Drug Discovery and Chemical Biology


2-Benzyl-2H-tetrazole-5-carboxylic acid (CAS 55408-13-4) is a regiospecifically defined, 2,5-disubstituted tetrazole derivative that serves as a non-classical bioisostere of carboxylic acids in medicinal chemistry and as a versatile intermediate in organic synthesis [1]. Its molecular structure, featuring a tetrazole ring substituted at the 2-position with a benzyl group and at the 5-position with a carboxylic acid, imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to the carboxylic acid moiety it is designed to replace [2]. The compound is available as a crystalline solid with a typical purity specification of 98% and a melting point of 127-135°C .

Why 2-Benzyl-2H-tetrazole-5-carboxylic Acid Cannot Be Substituted with Generic Tetrazole Isosteres


Tetrazole-based carboxylic acid isosteres are not functionally interchangeable. The precise substitution pattern on the tetrazole ring—specifically the 1,5- versus 2,5-disubstituted regioisomers—profoundly influences key properties such as acidity (pKa), metabolic stability, and synthetic accessibility [1]. For instance, 1,5-disubstituted tetrazoles are often prone to decarboxylation under acidic or thermal conditions, whereas 2,5-disubstituted analogs like 2-benzyl-2H-tetrazole-5-carboxylic acid exhibit greater thermal stability and distinct reactivity profiles in downstream functionalization [2]. Furthermore, the specific benzyl substituent at the 2-position modulates lipophilicity and steric bulk in ways that directly impact binding affinity in biological targets, meaning that a generic substitution with a methyl or phenyl analog will not yield comparable pharmacological outcomes [3].

Quantitative Evidence for the Differentiation of 2-Benzyl-2H-tetrazole-5-carboxylic Acid Against Closest Analogs


Thermal Decarboxylation Stability: 2-Benzyl-2H- vs. 1-Benzyl-1H-Tetrazole-5-Carboxylic Acid

The 2,5-disubstituted tetrazole regioisomer exhibits markedly higher thermal stability toward decarboxylation compared to its 1,5-disubstituted counterpart. While 2-phenyl-2H-tetrazole-5-carboxylic acid requires heating at 150–170°C under pressure for 5 minutes to achieve 87% decarboxylation [1], 1-substituted tetrazole-5-carboxylic acids are reported to undergo spontaneous decarboxylation at room temperature or under mild acidic workup, often leading to poor yields of the free acid [2].

Thermal Stability Decarboxylation Process Chemistry

Regiospecific Synthesis: Defined 2,5-Disubstituted Pattern vs. Isomeric Mixtures

The synthesis of 2-benzyl-2H-tetrazole-5-carboxylic acid proceeds via a regiospecific route that yields exclusively the 2,5-disubstituted isomer, whereas direct alkylation or arylation of unsubstituted tetrazole-5-carboxylic acid typically generates mixtures of 1,5- and 2,5-regioisomers that require tedious chromatographic separation [1]. In a reported preparation, acidification of potassium 2-benzyl-2H-tetrazole-5-carboxylate affords the desired product in 71.6% yield with a melting point of 127–130°C .

Regioselectivity Synthetic Efficiency Product Purity

Enhanced Lipophilicity and Metabolic Stability Relative to Carboxylic Acid

Tetrazoles are widely adopted as non-classical bioisosteres of carboxylic acids because they retain similar acidity (pKa ~4.5–4.9 for 5-substituted tetrazoles vs. ~4.2–4.4 for benzoic acids) while exhibiting 10- to 100-fold higher lipophilicity (logP increase of 0.5–1.5 units) and resistance to β-oxidation and glucuronidation [1]. The 2-benzyl substitution further augments lipophilicity, which can translate into improved membrane permeability and oral bioavailability in drug candidates [2].

Lipophilicity Metabolic Stability Bioisosterism

Crystallographically Defined Molecular Geometry Confirms 2,5-Disubstituted Connectivity

Single-crystal X-ray diffraction analysis of 2-benzyl-2H-tetrazole-5-carboxylic acid unequivocally establishes the 2,5-disubstituted regioisomeric connectivity and reveals the three-dimensional arrangement of the tetrazole ring, benzyl group, and carboxylic acid moiety [1]. The structure shows the benzyl group attached to the N2 position of the tetrazole ring, with the carboxylic acid at C5, confirming the regiospecific assignment that is critical for reliable structure-activity relationship (SAR) interpretation [1].

Crystal Structure X-ray Diffraction Structural Authentication

Optimal Application Scenarios for 2-Benzyl-2H-tetrazole-5-carboxylic Acid Based on Quantitative Differentiation


Scaffold for Angiotensin II Receptor Antagonists (Sartans)

The 2-benzyl-2H-tetrazole-5-carboxylic acid core serves as a critical intermediate in the synthesis of sartan-class antihypertensive drugs, such as candesartan and olmesartan. Its metabolic stability and enhanced lipophilicity, relative to a carboxylic acid, are key to achieving the desired pharmacokinetic profile of these blockbuster therapeutics [1].

Precursor for Bioisosteric Replacement in Lead Optimization

In medicinal chemistry programs aiming to replace a metabolically labile carboxylic acid with a stable isostere, 2-benzyl-2H-tetrazole-5-carboxylic acid offers a regiospecifically defined, crystallographically authenticated scaffold that retains carboxylic acid-like acidity while conferring improved metabolic stability and membrane permeability [2].

Building Block for Solid-Phase Peptide Synthesis and Bioconjugation

The carboxylic acid functionality allows for facile activation (e.g., as an acid chloride or active ester) and coupling to amines, making this compound a useful building block for the introduction of a metabolically stable tetrazole moiety into peptides, peptidomimetics, and other bioconjugates [3].

Crystallography-Ready Ligand for Structural Biology

The availability of a high-resolution crystal structure for the parent compound [4] makes 2-benzyl-2H-tetrazole-5-carboxylic acid an attractive starting point for fragment-based drug discovery and for the design of tetrazole-containing ligands intended for co-crystallization with protein targets.

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